molecular formula C18H27Br B12607719 9-(9-Bicyclo[3.3.1]nonanylidene)-3-bromobicyclo[3.3.1]nonane CAS No. 915954-77-7

9-(9-Bicyclo[3.3.1]nonanylidene)-3-bromobicyclo[3.3.1]nonane

Cat. No.: B12607719
CAS No.: 915954-77-7
M. Wt: 323.3 g/mol
InChI Key: ZTAXKTYVGSGSQG-UHFFFAOYSA-N
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Description

9-(9-Bicyclo[331]nonanylidene)-3-bromobicyclo[331]nonane is a complex organic compound characterized by its unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(9-Bicyclo[3.3.1]nonanylidene)-3-bromobicyclo[3.3.1]nonane typically involves the reaction of 1,5-cyclooctadiene with borane in ethereal solvents. The reaction conditions often include:

    Temperature: 165–170 °C

    Solvent: Tetrahydrofuran or other ethereal solvents

    Catalysts: Borane or other boron-containing reagents

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The compound is often available commercially as a solution in tetrahydrofuran or as a solid .

Chemical Reactions Analysis

Types of Reactions

9-(9-Bicyclo[3.3.1]nonanylidene)-3-bromobicyclo[3.3.1]nonane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.

    Reduction: It can be reduced to form amines or other reduced products.

    Substitution: The bromine atom can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in aqueous potassium hydroxide.

    Reduction: Borane or other reducing agents.

    Substitution: Various nucleophiles under mild conditions.

Major Products

Scientific Research Applications

9-(9-Bicyclo[3.3.1]nonanylidene)-3-bromobicyclo[3.3.1]nonane is used in various scientific research applications, including:

Mechanism of Action

The compound exerts its effects through its ability to participate in hydroboration reactions. The mechanism involves the addition of the boron atom to alkenes, forming organoboranes. These organoboranes can then undergo further reactions to form various products. The molecular targets include alkenes and other unsaturated compounds, and the pathways involved include hydroboration and subsequent oxidation or reduction .

Comparison with Similar Compounds

Similar Compounds

    9-Borabicyclo[3.3.1]nonane: A similar compound used in hydroboration reactions.

    Bicyclo[4.3.0]nonane: Another bicyclic compound with different applications.

Uniqueness

9-(9-Bicyclo[3.3.1]nonanylidene)-3-bromobicyclo[3.3.1]nonane is unique due to its bromine substitution, which allows for additional reactivity and functionalization compared to other similar compounds. This makes it a versatile reagent in organic synthesis .

Properties

CAS No.

915954-77-7

Molecular Formula

C18H27Br

Molecular Weight

323.3 g/mol

IUPAC Name

9-(9-bicyclo[3.3.1]nonanylidene)-3-bromobicyclo[3.3.1]nonane

InChI

InChI=1S/C18H27Br/c19-16-10-14-8-3-9-15(11-16)18(14)17-12-4-1-5-13(17)7-2-6-12/h12-16H,1-11H2

InChI Key

ZTAXKTYVGSGSQG-UHFFFAOYSA-N

Canonical SMILES

C1CC2CCCC(C1)C2=C3C4CCCC3CC(C4)Br

Origin of Product

United States

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